(R)-1-(2-Naphthyl)-1-propanol
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Overview
Description
(R)-1-(2-Naphthyl)-1-propanol, also known as (R)-Naphthylpropanolamine, is a chiral compound that has been widely used in scientific research. It is an organic compound that belongs to the class of alcohols and is derived from naphthalene. The compound has a molecular formula of C15H15NO and a molecular weight of 225.29 g/mol.
Mechanism Of Action
The mechanism of action of (R)-1-(2-Naphthyl)-1-propanol is not well understood. However, it is believed to act as a chiral auxiliary by controlling the stereochemistry of the reaction products. The compound forms a complex with the substrate, which directs the reaction towards the desired stereochemistry.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of (R)-1-(2-Naphthyl)-1-propanol. However, it has been reported to exhibit low toxicity and is considered safe for laboratory use.
Advantages And Limitations For Lab Experiments
One of the major advantages of using (R)-1-(2-Naphthyl)-1-propanol in laboratory experiments is its ability to control the stereochemistry of the reaction products. The compound is also readily available and relatively easy to synthesize. However, one of the limitations of using the compound is its high cost, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for the research on (R)-1-(2-Naphthyl)-1-propanol. One of the areas of interest is the development of new chiral ligands and auxiliaries based on the structure of the compound. Another area of research is the application of the compound in the synthesis of new pharmaceuticals and agrochemicals. The compound can also be used in the development of new analytical methods for the separation and analysis of chiral compounds.
Synthesis Methods
The synthesis of (R)-1-(2-Naphthyl)-1-propanol involves the reduction of 2-naphthylpropanone with a chiral reducing agent. One of the commonly used reducing agents is L-selectride, which is a lithium aluminum hydride derivative. The reduction reaction is carried out in anhydrous ether or tetrahydrofuran (THF) under inert gas atmosphere. The reaction yields a racemic mixture of (R)- and (S)-1-(2-Naphthyl)-1-propanol, which can be separated by chiral chromatography.
Scientific Research Applications
(R)-1-(2-Naphthyl)-1-propanol has been extensively used in scientific research as a chiral auxiliary and a ligand in asymmetric synthesis. It has been used in the synthesis of various chiral compounds, including pharmaceuticals, agrochemicals, and natural products. The compound has also been used as a chiral selector in chromatography and capillary electrophoresis.
properties
CAS RN |
112576-12-2 |
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Product Name |
(R)-1-(2-Naphthyl)-1-propanol |
Molecular Formula |
C13H14O |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
(1R)-1-naphthalen-2-ylpropan-1-ol |
InChI |
InChI=1S/C13H14O/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13-14H,2H2,1H3/t13-/m1/s1 |
InChI Key |
GYGXCXXVEPTSQL-CYBMUJFWSA-N |
Isomeric SMILES |
CC[C@H](C1=CC2=CC=CC=C2C=C1)O |
SMILES |
CCC(C1=CC2=CC=CC=C2C=C1)O |
Canonical SMILES |
CCC(C1=CC2=CC=CC=C2C=C1)O |
Origin of Product |
United States |
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